3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one
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Overview
Description
3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an amino group, a piperazine ring, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the amino group and the piperazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and piperazine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-amino-4-[3-(4-methylpiperazin-1-yl)propylamino]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20-9-11-21(12-10-20)8-4-7-19-16-13-5-2-3-6-14(13)23-17(22)15(16)18/h2-3,5-6,19H,4,7-12,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIANDZMNLEBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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